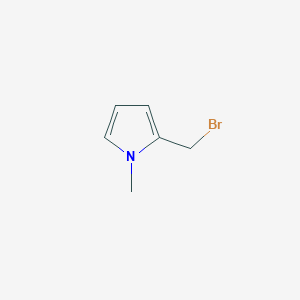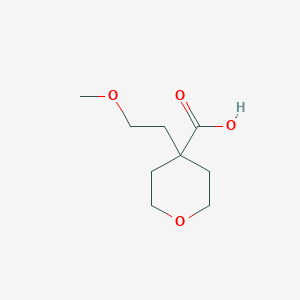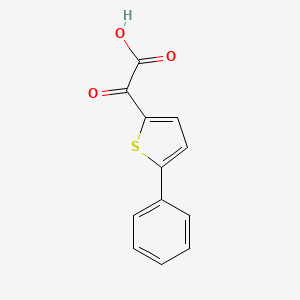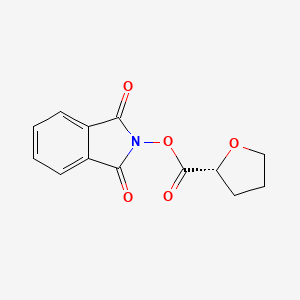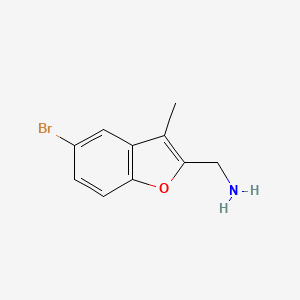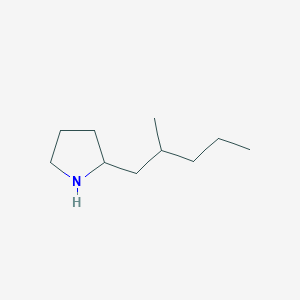
2-(2-Methylpentyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpentyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpentylamine with pyrrolidine under appropriate reaction conditions. The reaction typically requires a solvent such as dichloromethane or ethyl acetate and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylpentyl)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions are usually conducted in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted pyrrolidines with different functional groups.
Applications De Recherche Scientifique
2-(2-Methylpentyl)pyrrolidine has a wide range of scientific research applications due to its unique chemical structure and properties. Some of the key applications include:
Chemistry: In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in various chemical reactions.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new drugs and therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties contribute to the development of innovative products and technologies.
Mécanisme D'action
The mechanism of action of 2-(2-Methylpentyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to modulation of their activity. For example, in biological systems, this compound may interact with neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways. These interactions result in changes in cellular signaling, gene expression, and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle with no additional substituents.
2-Methylpyrrolidine: A pyrrolidine derivative with a methyl group at the second position.
2-(2-Methylbutyl)pyrrolidine: A pyrrolidine derivative with a 2-methylbutyl group at the second position.
Uniqueness of 2-(2-Methylpentyl)pyrrolidine
This compound is unique due to the presence of the 2-methylpentyl group, which imparts distinct chemical and biological properties. This substitution enhances the compound’s lipophilicity, stability, and reactivity, making it suitable for various applications. Additionally, the specific spatial arrangement of the substituents can influence the compound’s interaction with biological targets, leading to unique pharmacological profiles.
Propriétés
Formule moléculaire |
C10H21N |
|---|---|
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
2-(2-methylpentyl)pyrrolidine |
InChI |
InChI=1S/C10H21N/c1-3-5-9(2)8-10-6-4-7-11-10/h9-11H,3-8H2,1-2H3 |
Clé InChI |
QDAACEAZBGWMND-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CC1CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



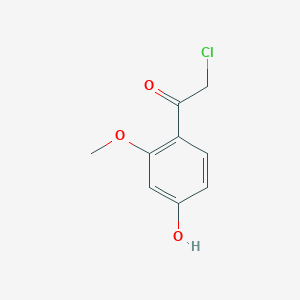
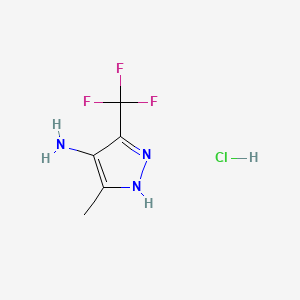
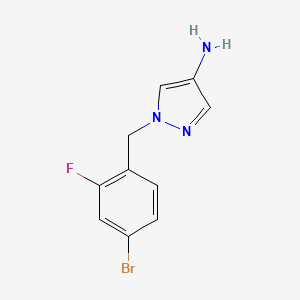
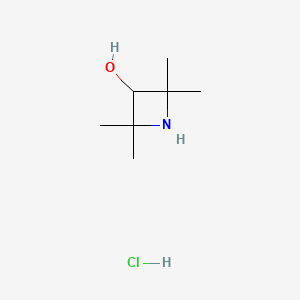
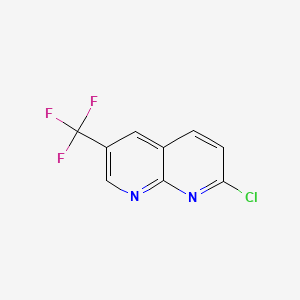

![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile](/img/structure/B13557883.png)
